Cas no 263169-24-0 (2-(2-Bromothiazol-4-yl)ethanol)

2-(2-Bromothiazol-4-yl)ethanol is a brominated thiazole derivative with a hydroxyl-functionalized side chain, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its reactive bromothiazole core enables efficient cross-coupling reactions, while the ethanol moiety offers further derivatization potential. This compound is particularly valuable in the development of heterocyclic compounds, agrochemicals, and bioactive molecules due to its balanced reactivity and stability. High purity grades ensure consistent performance in Suzuki, Stille, and other metal-catalyzed transformations. Suitable for controlled functionalization, it is commonly employed in medicinal chemistry for scaffold diversification. Proper handling under inert conditions is recommended to preserve its integrity.
2-(2-Bromothiazol-4-yl)ethanol structure
263169-24-0 structure
Product Name:2-(2-Bromothiazol-4-yl)ethanol
CAS No:263169-24-0
MF:C5H6BrNOS
MW:208.076239109039
MDL:MFCD20924395
CID:1089173
PubChem ID:54214725
Update Time:2025-10-13

2-(2-Bromothiazol-4-yl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Bromothiazol-4-yl)ethanol
    • 2-(2-bromo-1,3-thiazol-4-yl)ethanol
    • MFCD20924395
    • DB-337518
    • AM85686
    • A1-33135
    • DTXSID00709809
    • 263169-24-0
    • 2-(2-bromothiazol-4-yl)ethan-1-ol
    • EN300-269687
    • 4-Thiazoleethanol, 2-bromo-
    • 2-(2-Bromo-1,3-thiazol-4-yl)ethan-1-ol
    • PYJGKNDTFRUDRN-UHFFFAOYSA-N
    • SCHEMBL2892691
    • C11083
    • MDL: MFCD20924395
    • Inchi: 1S/C5H6BrNOS/c6-5-7-4(1-2-8)3-9-5/h3,8H,1-2H2
    • InChI Key: PYJGKNDTFRUDRN-UHFFFAOYSA-N
    • SMILES: BrC1=NC(=CS1)CCO

Computed Properties

  • Exact Mass: 206.93535g/mol
  • Monoisotopic Mass: 206.93535g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 93
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 61.4Ų

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2-(2-Bromothiazol-4-yl)ethanol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:263169-24-0)2-(2-Bromothiazol-4-yl)ethanol
Order Number:A1151081
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:14
Price ($):910.0
Email:sales@amadischem.com

2-(2-Bromothiazol-4-yl)ethanol Related Literature

Additional information on 2-(2-Bromothiazol-4-yl)ethanol

Introduction to 2-(2-Bromothiazol-4-yl)ethanol (CAS No. 263169-24-0)

2-(2-Bromothiazol-4-yl)ethanol, with the CAS number 263169-24-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated thiazole ring and an ethanol moiety. These properties make it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

The chemical structure of 2-(2-Bromothiazol-4-yl)ethanol consists of a thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, with a bromine substituent at the 2-position and an ethanol group attached to the 4-position. The presence of the bromine atom provides a reactive site for further chemical modifications, making this compound an attractive starting material for synthetic chemists.

In recent years, 2-(2-Bromothiazol-4-yl)ethanol has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of thiazole-based drugs. Thiazoles are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The bromine substituent in 2-(2-Bromothiazol-4-yl)ethanol allows for facile substitution reactions, enabling the creation of diverse thiazole derivatives with enhanced biological activities.

A notable example of the utility of 2-(2-Bromothiazol-4-yl)ethanol is its role in the development of novel antiviral agents. Recent research has shown that thiazole derivatives can exhibit potent antiviral activity against a range of viruses, including influenza and hepatitis C. The ability to introduce functional groups at the bromine position through substitution reactions makes 2-(2-Bromothiazol-4-yl)ethanol an ideal candidate for the synthesis of these antiviral compounds.

Beyond its applications in antiviral drug discovery, 2-(2-Bromothiazol-4-yl)ethanol has also been explored for its potential as an anticancer agent. Thiazoles have been shown to possess cytotoxic properties against various cancer cell lines, and the introduction of different functional groups at the bromine position can enhance these properties. For instance, studies have demonstrated that certain thiazole derivatives can induce apoptosis in cancer cells by disrupting key cellular processes such as DNA replication and protein synthesis.

The synthetic versatility of 2-(2-Bromothiazol-4-yl)ethanol extends to its use in the development of new materials and catalysts. The thiazole ring is known for its stability and resistance to degradation, making it suitable for applications in materials science. Additionally, the presence of the bromine atom allows for the preparation of thiazole-based catalysts with tunable properties, which can be used in various chemical reactions.

In terms of synthetic methods, several efficient routes have been developed for the preparation of 2-(2-Bromothiazol-4-yl)ethanol. One common approach involves the reaction of 2-bromoethylamine with carbon disulfide followed by cyclization to form the thiazole ring. Subsequent alkylation with an appropriate halide can introduce the ethanol group at the 4-position. These methods have been optimized to achieve high yields and purity, making them suitable for large-scale production.

The safety profile of 2-(2-Bromothiazol-4-yl)ethanol is another important consideration in its use as a chemical intermediate. While it is not classified as a hazardous material, proper handling and storage precautions should be observed to ensure safety in laboratory settings. This includes using appropriate personal protective equipment (PPE) and following standard laboratory safety protocols.

In conclusion, 2-(2-Bromothiazol-4-yl)ethanol (CAS No. 263169-24-0) is a valuable compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and synthetic versatility make it an attractive starting material for the development of novel drugs and materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.

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Amadis Chemical Company Limited
(CAS:263169-24-0)2-(2-Bromothiazol-4-yl)ethanol
A1151081
Purity:99%
Quantity:1g
Price ($):910.0
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